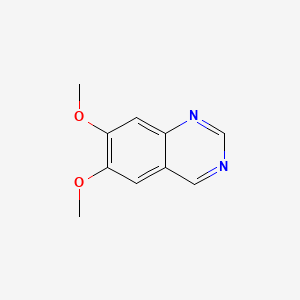

6,7-Dimethoxyquinazoline

説明

Significance of the Quinazoline (B50416) Nucleus as a Bioactive Pharmacophore

The quinazoline nucleus is recognized as a significant pharmacophore due to its ability to form the basis of molecules with a wide spectrum of biological activities. arabjchem.orgsemanticscholar.org This versatility stems from the various points on the quinazoline ring system that can be substituted, allowing for the fine-tuning of pharmacological properties. nih.govresearchgate.net Derivatives of quinazoline have been reported to exhibit an impressive array of medicinal activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and even neuroprotective effects. semanticscholar.orgnih.govmdpi.comnih.gov The stability of the quinazolinone ring to metabolic processes like oxidation and hydrolysis further enhances its appeal as a drug scaffold. researchgate.net The presence of this scaffold in over 200 naturally occurring alkaloids underscores its biological relevance. arabjchem.orgresearchgate.net

Historical Context of Quinazoline Research and its Derivatives

The history of quinazoline research dates back to 1869, when the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized. nih.gov The parent quinazoline molecule was first synthesized in 1895. wikipedia.org A significant milestone in its history was the isolation of the first known quinazoline alkaloid, vasicine (B45323) (peganine), from Adhatoda vasica in 1888, which was found to have bronchodilator activity. semanticscholar.org Over the decades, research has led to the development of numerous synthetic methods, making a wide variety of quinazoline derivatives accessible for pharmacological screening. wisdomlib.org This has resulted in the discovery of several clinically approved drugs containing the quinazoline moiety, such as the antihypertensive agent Prazosin (B1663645) and the anticancer drug Gefitinib. wikipedia.orgresearchgate.netinnospk.com

Overview of 6,7-Dimethoxyquinazoline as a Core Structure for Pharmacological Exploration

Within the broad family of quinazolines, the this compound scaffold has garnered particular interest as a core structure for pharmacological exploration. ohiolink.edu The presence of the two methoxy (B1213986) groups at the 6 and 7 positions has been shown to be a key feature for potent biological activity in several contexts. acs.orgnih.gov This specific substitution pattern has been identified as a crucial element in the design of highly potent enzyme inhibitors and receptor antagonists. ohiolink.eduacs.org The this compound core serves as a versatile platform for the development of targeted therapies, with derivatives showing promise in areas such as oncology, cardiovascular disease, and neurodegenerative disorders. ohiolink.educhimicatechnoacta.rursc.org Research has demonstrated that this core structure possesses intrinsic properties that make it a suitable foundation for the design of small molecule drugs. ohiolink.edu

Pharmacological Exploration of this compound Derivatives

The strategic incorporation of the this compound scaffold has led to the discovery of numerous derivatives with significant therapeutic potential. These compounds have been extensively studied for their ability to modulate the activity of key biological targets, leading to promising applications in various disease areas.

Anticancer Activity

A significant area of research for this compound derivatives is in the field of oncology. These compounds have demonstrated potent activity against various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation.

One of the most notable applications is in the development of tyrosine kinase inhibitors (TKIs). For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) was identified as an exceptionally potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 0.025 nM. acs.orgnih.gov Further modifications led to the synthesis of 4-(3-bromoanilino)-6,7-diethoxyquinazoline, which exhibited even greater potency with an IC50 of 0.006 nM, making it one of the most potent EGFR tyrosine kinase inhibitors reported. acs.orgnih.gov

Derivatives of this compound have also been explored as inhibitors of other important kinases in oncology. A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. nih.gov One compound from this series, compound 14b , showed a remarkable inhibitory activity against VEGFR-2 with an IC50 value of 0.016 µM and potent antiproliferative effects against Hep-G2 and MCF-7 cancer cell lines. nih.gov

The cytotoxic potential of these derivatives has been demonstrated against a range of human cancer cell lines. For example, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) exhibited significant cytotoxicity against human glioblastoma cell lines. nih.gov

| Compound | Target | Activity (IC50) | Cell Lines |

|---|---|---|---|

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR Tyrosine Kinase | 0.025 nM | - |

| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | 0.006 nM | - |

| Compound 14b (diarylamide derivative) | VEGFR-2 Kinase | 0.016 µM | Hep-G2, MCF-7 |

| WHI-P154 | - | Significant cytotoxicity | U373, U87 (Glioblastoma) |

Cerebroprotective and Neuroprotective Activities

Recent studies have highlighted the potential of 6,7-dimethoxyquinazolin-4(3H)-one derivatives in the treatment of neurodegenerative diseases. A study investigating novel derivatives containing amino acid and dipeptide residues found that these compounds exhibited cerebroprotective properties. chimicatechnoacta.ru In a rat model of cerebral ischemia, several of these derivatives demonstrated a pronounced cerebrotropic activity, comparable to the reference drug ethylmethylhydroxypyridine succinate. chimicatechnoacta.ruchimicatechnoacta.ru

Furthermore, derivatives of this compound-4(3H)-one have been evaluated for their potential in Alzheimer's disease therapy. These compounds were found to inhibit acetylcholinesterase activity and reduce the aggregation of β-amyloid particles, two key pathological hallmarks of the disease. eco-vector.com

| Compound Type | Activity | Model/Assay |

|---|---|---|

| 6,7-dimethoxyquinazolin-4(3H)-one with amino acid/dipeptide residues | Cerebroprotective | Rat model of cerebral ischemia |

| This compound-4(3H)-one derivatives | Acetylcholinesterase inhibition, Anti-amyloid aggregation | In vitro assays |

Receptor Antagonist Activity

The this compound scaffold has also been successfully utilized to develop potent receptor antagonists. A notable example is the exploration of its derivatives as dual-acting α1- and AT1-receptor antagonists for the potential treatment of hypertension. rsc.org A series of these derivatives were synthesized and evaluated, with two compounds showing high potency and balanced modulation of both receptors. rsc.org These compounds were found to be nearly as potent as the established α1-antagonist terazosin (B121538) and equipotent to the AT1-antagonist losartan (B1675146) in in vivo models. rsc.org

Structure

3D Structure

特性

CAS番号 |

4101-33-1 |

|---|---|

分子式 |

C10H10N2O2 |

分子量 |

190.2 g/mol |

IUPAC名 |

6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-6-12-8(7)4-10(9)14-2/h3-6H,1-2H3 |

InChIキー |

FYMQPWWNOCENRN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=NC=N2)OC |

正規SMILES |

COC1=C(C=C2C(=C1)C=NC=N2)OC |

製品の起源 |

United States |

Synthetic Methodologies for 6,7 Dimethoxyquinazoline and Its Derivatives

Strategies for the Construction of the 6,7-Dimethoxyquinazoline Ring System

The construction of the this compound core can be achieved through various multi-step chemical syntheses, often starting from readily available precursors like anthranilic acid derivatives. These methods are designed to efficiently build the fused heterocyclic ring system.

Multi-Step Chemical Synthesis Approaches

A common and traditional approach to synthesizing the quinazoline (B50416) ring system involves the cyclization of anthranilic acid or its derivatives. bu.edu.egcore.ac.uk One such method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. ijarsct.co.in For instance, heating 2-amino-4,5-dimethoxybenzoic acid with formamide (B127407) can yield 6,7-dimethoxyquinazolin-4(3H)-one. thieme-connect.comtandfonline.com

Another versatile multi-step synthesis starts with 4,5-dimethoxy-2-nitrobenzoic acid. This starting material is first converted to its acid chloride, which then reacts with ammonia (B1221849) to form 4,5-dimethoxy-2-nitrobenzamide. Subsequent reduction of the nitro group, followed by cyclization with formic acid, yields 6,7-dimethoxyquinazolin-4(3H)-one. google.com

A one-pot synthesis method has also been reported for producing 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones. This involves the reaction of 2-amino-4,5-dimethoxybenzoic acid, trimethoxymethane, and various substituted anilines. nih.gov

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| 2-amino-4,5-dimethoxybenzoic acid | Formamide | - | 6,7-dimethoxyquinazolin-4(3H)-one | thieme-connect.comtandfonline.com |

| 4,5-dimethoxy-2-nitrobenzoic acid | 1. Thionyl chloride, 2. Ammonia, 3. Sodium borohydride/Copper sulfate, 4. Formic acid | 4,5-dimethoxy-2-nitrobenzamide, 4,5-dimethoxy-2-aminobenzamide | 6,7-dimethoxyquinazolin-4(3H)-one | google.com |

| 2-amino-4,5-dimethoxybenzoic acid | Trimethoxymethane, Substituted anilines | - | 3-aryl-6,7-dimethoxyquinazolin-4(3H)-ones | nih.gov |

Targeted Synthesis of Key Intermediates

The synthesis of key intermediates is crucial for the subsequent elaboration into a diverse range of derivatives. Two of the most important intermediates are 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) and 6,7-dimethoxyquinazolin-4(3H)-one.

6,7-dimethoxyquinazolin-4(3H)-one is a central intermediate. It can be synthesized by heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide. nih.gov Another route involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with guanidine (B92328) acetate. sci-hub.se

2,4-dichloro-6,7-dimethoxyquinazoline is a highly versatile intermediate that allows for selective modifications at the 2- and 4-positions. It is commonly prepared by chlorinating this compound-2,4(1H,3H)-dione (also known as 6,7-dimethoxy-2,4-dioxoquinazoline). The chlorination is typically achieved by refluxing the dione (B5365651) with phosphorus oxychloride (POCl3) in the presence of a base like N,N-dimethylaniline. researchgate.netderpharmachemica.com An alternative preparation involves the reaction of 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride and N,N-dimethylformamide. google.com

| Intermediate | Starting Material | Reagents | Reference |

| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | nih.gov |

| 6,7-dimethoxyquinazolin-4(3H)-one | 2-amino-4,5-dimethoxybenzoic acid | Guanidine acetate | sci-hub.se |

| 2,4-dichloro-6,7-dimethoxyquinazoline | This compound-2,4(1H,3H)-dione | POCl3, N,N-dimethylaniline | researchgate.netderpharmachemica.com |

| 2,4-dichloro-6,7-dimethoxyquinazoline | 2,4-dihydroxy-6,7-dimethoxyquinazoline | POCl3, N,N-dimethylformamide | google.com |

Derivatization Techniques at Specific Positions of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse biological activities. ohiolink.edu The most common positions for derivatization are the 2- and 4-positions, with modifications also possible at the nitrogen atoms in the heterocyclic ring.

Modifications at the 2-Position

The 2-position of the quinazoline ring can be functionalized to introduce various substituents. For instance, in the synthesis of certain α1-adrenoceptor blockers, selective modification at the C2 position is a key step. nih.gov One strategy involves the use of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines as intermediates. These intermediates can undergo C2-selective nucleophilic aromatic substitution (SNAr) reactions with amines, such as pyrrolidine, to introduce new functionalities at this position. nih.govresearchgate.net

Another approach involves starting with 2,4-dichloro-6,7-dimethoxyquinazoline. While the 4-position is generally more reactive towards nucleophiles, careful control of reaction conditions can allow for selective substitution at the 2-position.

Modifications at the 4-Position (e.g., nucleophilic substitution reactions with amines)

The 4-position of the this compound ring is highly susceptible to nucleophilic substitution, particularly when a good leaving group like a chlorine atom is present. This reactivity is widely exploited to introduce a variety of substituents, most commonly amino groups.

Starting from 4-chloro-6,7-dimethoxyquinazoline (B18312), a wide range of 4-amino derivatives can be synthesized by reacting it with various primary or secondary amines. google.comukm.my For example, refluxing 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline (B41778) in a suitable solvent like ethanol (B145695) or isopropanol (B130326) leads to the formation of N-aryl-6,7-dimethoxyquinazolin-4-amines. thieme-connect.comukm.my This reaction is a cornerstone in the synthesis of many biologically active quinazoline derivatives. magtechjournal.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) yields 4-hydrazinyl-6,7-dimethoxyquinazoline, a key intermediate for further derivatization. sci-hub.secu.edu.eg

| Starting Intermediate | Nucleophile | Product | Reference |

| 4-chloro-6,7-dimethoxyquinazoline | Substituted anilines | N-aryl-6,7-dimethoxyquinazolin-4-amines | thieme-connect.comukm.my |

| 4-chloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | ukm.my |

| 4-chloro-6,7-dimethoxyquinazoline | Hydrazine hydrate | 4-hydrazinyl-6,7-dimethoxyquinazoline | sci-hub.secu.edu.eg |

Modifications at the 1, 3, 2, and 4 Positions (e.g., N,N'-dialkylamine derivatives)

Modifications can also be introduced at the nitrogen atoms of the quinazoline ring, as well as at the 2- and 4-positions, to create N,N'-dialkylamine derivatives. One synthetic route to such compounds starts from this compound-2,4(1H,3H)-dione. This starting material can be reacted with appropriate chloroalkylamines to introduce alkylamine substituents at the N-1 and N-3 positions. ptfarm.pl

Furthermore, starting with 2,4-dichloro-6,7-dimethoxyquinazoline, sequential nucleophilic substitution reactions can be employed. The more reactive 4-chloro group can be substituted first with one amine, followed by substitution of the 2-chloro group with a different amine under potentially harsher conditions, leading to 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives. colab.ws

Advanced Synthetic Methodologies

The application of microwave irradiation in organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This approach has been successfully employed in the derivatization of the this compound scaffold, proving to be a simple, efficient, and environmentally milder alternative to classical synthetic protocols. nih.govresearchgate.net

Research has demonstrated the significant advantages of microwave-assisted synthesis in the preparation of N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov In a typical classical synthesis, the reaction of a 4-chloroquinazoline (B184009) with an amine might require refluxing for as long as 12 hours to achieve a modest yield. nih.gov By contrast, the use of microwave irradiation can drastically reduce the reaction time to mere minutes while substantially increasing the product yield. nih.gov

For instance, the synthesis of various N-arylheterocyclic substituted-4-aminoquinazolines has been successfully achieved by reacting 4-chloroquinazoline with different aryl heterocyclic amines in 2-propanol under microwave irradiation. nih.gov This method not only highlights the acceleration of the reaction but also the efficiency in producing a library of compounds. A direct comparison between the classical and microwave-assisted methods for the synthesis of N-(1H-Benzimidazol-2-yl)-4-aminoquinazoline is detailed in the table below, illustrating the profound impact of microwave heating.

Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Classical Heating | 12 hours | 37.3% |

| Microwave Irradiation | 20 minutes | 96.5% |

Data sourced from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov

Further investigations into optimizing the reaction conditions revealed that parameters such as microwave power and reaction temperature play a crucial role. For the synthesis of N-(1H-Benzimidazol-2-yl)-4-aminoquinazoline, increasing the microwave power from 40W to 80W resulted in an increase in yield from 75.9% to 98.8%. nih.gov Similarly, raising the reaction temperature from 30°C to 80°C under microwave conditions boosted the yield from 79.9% to 96.5%. nih.gov

Microwave-assisted synthesis has also been instrumental in the development of libraries of 2,4-disubstituted 6,7-dimethoxyquinazolines for biological evaluation. researchgate.net Researchers have utilized microwave heating for the C2 displacement on 2-chloro-6,7-dimethoxy-quinazolin-4-yl-amine derivatives. The reaction involves treating the 2-chloroquinazoline (B1345744) intermediate with a variety of amines in a solvent like toluene (B28343) or 2-propanol and heating the mixture with microwave irradiation to produce the desired 2,4-disubstituted products efficiently. researchgate.netmdpi.com This strategy facilitates the rapid generation of diverse molecules for structure-activity relationship (SAR) studies. researchgate.net

The table below presents a selection of this compound derivatives that have been synthesized using microwave-assisted methodologies, showcasing the versatility of this technique.

Table 2: Examples of Microwave-Assisted Synthesis of this compound Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | N1,N1-dimethylpropane-1,3-diamine | 2-propanol, 130°C, MW | 4-chloro-6,7-dimethoxy-2-(3-(dimethylamino)propylamino)quinazoline | - |

| 4-chloro-6,7-dimethoxy-N-(1-phenylethyl)quinazolin-2-amine | Pyrrolidine | Toluene, 185°C, 50 min, MW | 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine | 71% |

Data compiled from studies on the synthesis of potential antimalarial compounds. researchgate.netmdpi.com

These findings underscore the value of microwave-assisted synthesis as a key methodology in the modern chemist's toolkit for the efficient and rapid derivatization of the this compound core structure.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6,7 Dimethoxyquinazoline Derivatives

Elucidation of Structural Features Governing Biological Activity

The biological activity of 6,7-dimethoxyquinazoline derivatives is intricately linked to their structural architecture. SAR studies have been instrumental in deciphering the key molecular features that dictate their pharmacological profiles. These investigations have systematically explored the impact of various substituents on the quinazoline (B50416) core, providing a roadmap for optimizing potency and selectivity.

The nature and placement of substituents on the this compound framework have a profound effect on its biological activity. Research has consistently shown that electron-donating groups at the 6- and 7-positions are generally preferred for enhanced potency. acs.org For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the 6,7-dimethoxy substitution is more favorable than bulkier groups, as it allows for optimal hydrogen bonding with key amino acid residues in the receptor's active site. nih.gov

Systematic modifications of the quinazoline ring have yielded significant insights. For example, the introduction of a 3-chloro-4-(3-fluorobenzyloxy) aniline (B41778) group at the 4-position, coupled with two morpholine (B109124) alkoxy substituents at positions 6 and 7, resulted in compounds with higher antiproliferative activity than reference drugs. nih.gov This highlights the synergistic effect of substitutions at multiple positions. Furthermore, the length of a linker chain can be critical; a three-carbon chain linker between the quinazoline and morpholine cores at positions 6 and 7 was found to be more potent against the A431 cell line than a two-carbon chain, as the longer chain facilitates an additional hydrogen bond with the Lys745 residue. nih.gov

In the pursuit of dual α1- and AT1-receptor antagonists, it was observed that removing a butyl side chain and reducing an amide functionality to a free amine in certain this compound-4-one derivatives led to significantly improved activity. rsc.org Specifically, compounds with a cyano group at the 2nd position of a phenyl ring attached to the quinazoline core exhibited a balanced antagonistic activity on both receptors. rsc.org

The following table summarizes the impact of various substituents on the activity of this compound derivatives based on several studies.

| Position of Substitution | Substituent | Observed Effect on Activity | Target | Reference |

| C4 | 3-chloro-4-(3-fluorobenzyloxy) aniline | Increased antiproliferative activity | EGFR | nih.gov |

| C6, C7 | Two morpholine alkoxy groups | Shifted binding mode, new H-bond interactions | EGFR | nih.gov |

| C6, C7 | Three-carbon linker to morpholine | Higher potency than two-carbon linker | A431 cell line | nih.gov |

| C4 | Reduced amide to free amine | Improved dual antagonistic activity | α1- and AT1-receptors | rsc.org |

| Phenyl ring at C2 | Cyano group | Balanced dual antagonistic activity | α1- and AT1-receptors | rsc.org |

| C6, C7 | Electron-donating groups | Generally preferred for potency | EGFR | acs.org |

| Quinazoline ring | 6-Cl to 6-CH3 or 6,7-dimethoxy | Enhanced antitumor activity | Cancer cell lines | tandfonline.com |

| Linker | Acetamide vs. Propanamide | Shorter carbon chain favored activity | Cancer cell lines | tandfonline.com |

In the context of α1-adrenoceptor antagonists, the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus is proposed to act as a conformationally restricted bioisostere of noradrenaline. acs.org The protonated N1 of the quinazoline ring is believed to form a charge-reinforced hydrogen bond with a carboxylate counterion in the receptor's ground state. acs.org The 6,7-dimethoxy groups contribute to this interaction by modulating the basicity of the quinazoline nitrogen atoms. The importance of the nitrogen at position 1 is underscored by the fact that structurally similar isoquinolines, which have a carbon atom at this position, lack significant biological activity. acs.org

For EGFR inhibitors, the 6,7-dimethoxy substitution is considered favorable for inhibitory activity. nih.gov The presence of these groups can cause a slight deviation of the quinazoline core within the EGFR active site, leading to the formation of shorter, stronger hydrogen bonds with key residues like Met769. nih.gov This subtle conformational adjustment induced by the methoxy (B1213986) groups enhances the binding affinity. Furthermore, studies have shown that dioxygenated groups at the 6 and 7 positions generally improve cytotoxic activity. mdpi.com The replacement of 6,7-dimethoxy groups with bulkier diethoxy groups in some instances has led to even more potent inhibitors, suggesting some tolerance for larger substituents at these positions which can further refine the interaction with the receptor. acs.orgnih.gov

Docking studies have visually confirmed the importance of the 6,7-dimethoxy moiety. For instance, in dual α1- and AT1-receptor antagonists, these groups are involved in stabilizing interactions within the active sites of both receptors. rsc.org Similarly, in VEGFR-2 inhibitors, the 6,7-dimethoxy derivative of quinazoline shows specific binding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activities. This approach is invaluable for predicting the potency of new derivatives and for understanding the key physicochemical properties that drive biological responses.

Both 2D and 3D-QSAR models have been successfully developed for this compound derivatives, providing valuable insights into their mechanism of action.

2D-QSAR models have been constructed using methods like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM). brieflands.com For a series of 4-anilinoquinazoline (B1210976) derivatives, these models were developed using a dataset of 122 compounds and validated both internally and externally. brieflands.com Another 2D-QSAR analysis on 31 quinazoline derivatives targeting EGFR in lung cancer also yielded models with strong predictive capabilities, validated through various methods including leave-one-out cross-validation. nih.govacs.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to explore the steric and electrostatic field requirements for activity. rsc.orgrsc.org For dual α1- and AT1-receptor antagonists, 3D-QSAR models were developed and validated using statistical parameters and external compounds like terazosin (B121538) and prazosin (B1663645). rsc.orgrsc.org These models help to visualize the favorable and unfavorable regions for substitution around the molecular scaffold. For a large set of quinazoline-type EGFR inhibitors, 3D-QSAR models derived from CoMFA were found to be superior to those from CoMSIA. researchgate.net

The following table presents a summary of various QSAR models developed for this compound derivatives.

| QSAR Model Type | Methodology | Key Findings | Target | Reference |

| 2D-QSAR | MLR, ANN, SVM | Developed and validated models for predicting anticancer activity. | EGFR | brieflands.com |

| 2D-QSAR | PCA, MLR | Models with strong predictive capabilities for inhibitory activity against human lung cancer. | EGFR | nih.govacs.org |

| 3D-QSAR | CoMFA, CoMSIA | Developed and validated models for dual antagonism. | α1- and AT1-receptors | rsc.orgrsc.org |

| 3D-QSAR | CoMFA, CoMSIA | CoMFA models were superior in predicting EGFR inhibitory activity. | EGFR | researchgate.net |

| QSAR | Hansch analysis | Demonstrated the contribution of electronic and topological parameters to antimicrobial activity. | Microorganisms | researchgate.net |

QSAR studies establish a quantitative link between various physicochemical parameters and the biological activity of this compound derivatives. These parameters typically include lipophilicity, electronic properties, and steric factors. scribd.comwjpsonline.com

For α1-adrenoceptor antagonists, QSAR models have highlighted the crucial role of the protonated quinazoline nucleus for a productive interaction with the receptor. acs.org The nucleophilic superdelocalizability on the protonated nitrogen atom, which characterizes the hydrogen bond donor propensity, was found to be a key descriptor. acs.org Once the electronic requirements of the quinazoline moiety are met, the binding affinities are further modulated by the molecular shape of the substituent at the 2-position. acs.org

In the case of EGFR inhibitors, a "supra-additive" effect has been observed, where certain combinations of substituents lead to a much higher potency than would be predicted by simply adding the effects of individual substituents. acs.orgnih.gov This suggests that some analogues can induce a conformational change in the receptor upon binding. acs.orgnih.gov QSAR models for EGFR inhibitors have incorporated descriptors such as hydrophobicity (ClogP), steric effects (B1), and electronic effects (σ⁻). tandfonline.com

Hansch analysis applied to antimicrobial this compound derivatives revealed a correlation between antimicrobial activity and electronic parameters like total energy (Te) and the topological parameter, valence second-order molecular connectivity index (2 chi v). researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational strategies that utilize the information from a set of active compounds to define the essential three-dimensional arrangement of chemical features required for biological activity.

For this compound derivatives, pharmacophore models have been developed for dual α1- and AT1-receptor antagonist activities based on the biological data of synthesized compounds. rsc.orgresearchgate.net These models typically consist of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. These models serve as 3D queries to search for novel compounds with the desired activity profile.

In the context of EGFR inhibitors, a pharmacophore model was used to guide the design of isoflavone (B191592) and 3-phenyl-4(1H)-quinolone based inhibitors. nih.gov By superimposing the isoflavone genistein (B1671435) onto the potent inhibitor 4-(3'-chlorophenylamino)-6,7-dimethoxyquinazoline, a target structure was identified that was ten times more potent. nih.gov This demonstrates the utility of using known potent scaffolds like this compound as a template in ligand-based design.

The ligand-based drug design approach, which includes QSAR, is a cornerstone of modern drug discovery, enabling the prediction of efficacy and streamlining the development process. acs.org By establishing a correlation between the calculated properties of molecules and their experimental activities, researchers can rationally design novel this compound derivatives with enhanced therapeutic potential. acs.orgnih.gov

Generation of Pharmacophore Models for Target Receptor Antagonism (e.g., α1- and AT1-receptors, PDE10A)

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models serve as templates for designing or identifying new molecules with similar activity.

For this compound derivatives, pharmacophore models have been successfully generated to explain and predict their antagonist activity at various receptors, including α1-adrenergic receptors (α1-AR), angiotensin II type 1 (AT1) receptors, and phosphodiesterase 10A (PDE10A).

α1- and AT1-Receptors:

In the quest for dual-acting antagonists for both α1- and AT1-receptors for the management of hypertension, researchers have developed pharmacophore and 3D-QSAR models based on a series of this compound derivatives. rsc.orgrsc.org These models were developed using the biological data of synthesized compounds. rsc.orgresearchgate.net The studies aimed to combine the pharmacophoric features of known α1-antagonists like prazosin with those of AT1-receptor antagonists into a single molecular entity. rsc.org

Docking studies using homology-modeled structures of the α1- and AT1-receptors helped to confirm the stabilizing interactions between the ligands and the active sites. rsc.orgresearchgate.net These computational models were validated statistically and with external test sets, including known antagonists like terazosin and prazosin. rsc.org The resulting models provide a predictive tool for the design of new derivatives with balanced dual antagonism.

PDE10A:

A pharmacophore model for PDE10A inhibition was generated based on the structure of papaverine (B1678415), a known non-specific PDE inhibitor. acs.orgresearchgate.netwikigenes.org This model was instrumental in the structure-based drug design (SBDD) of a library of 4-amino-6,7-dimethoxyquinazolines. acs.orgwikigenes.org From this library, a series of aryl ether pyrrolidyl this compound derivatives emerged as promising leads with moderate PDE10A potency. acs.orgnih.gov Further optimization efforts, guided by additional modeling and X-ray crystallography, led to the discovery of highly potent and selective PDE10A inhibitors. acs.org

The following table presents data for selected this compound derivatives and their activity at these target receptors, illustrating the data used to build and validate the pharmacophore models.

| Compound | Target(s) | Activity Metric | Activity Value | Reference |

|---|---|---|---|---|

| Compound 42 | α1-receptor | pA2 | 9.45 | rsc.orgresearchgate.net |

| Compound 42 | AT1-receptor | pA2 | 8.36 | rsc.orgresearchgate.net |

| Compound 110 | α1-receptor | pA2 | 8.77 | rsc.orgresearchgate.net |

| Compound 110 | AT1-receptor | pA2 | 8.60 | rsc.orgresearchgate.net |

| Compound 29 | PDE10A | IC50 | 4 nM | acs.org |

Identification of Key Pharmacophoric Features for this compound Analogs

SAR and QSAR studies have elucidated several key pharmacophoric features of this compound analogs that are critical for their binding affinity and selectivity to target receptors.

For α1-Adrenoceptor Antagonism:

The this compound nucleus: This core structure is considered the primary pharmacophore for α1-adrenoceptor recognition. nih.gov It is proposed to act as a conformationally restricted bioisostere of noradrenaline. acs.org

Protonated N1-Nitrogen: The N1 atom of the quinazoline ring in its protonated state is crucial. It is believed to engage in a charge-reinforced hydrogen bond with a carboxylate counterion in the receptor's binding site. nih.govacs.org This electrostatic interaction is a key component for receptor recognition. acs.org The lack of affinity in structurally similar isoquinolines, where a C-H group replaces the N1, supports this hypothesis. acs.org

Substituents at the 2- and 4-positions: Modifications at the 2- and 4-positions of the quinazoline ring significantly influence affinity and activity. nih.gov For instance, the 2,4-diamino substitution pattern is a feature of many potent α1-antagonists. acs.org The nature of the substituent at the 2-position can also affect the duration of action. nih.gov

For PDE10A Inhibition:

Bidentate Hydrogen Bonding: A key interaction for PDE10A inhibition involves a bidentate hydrogen bond between the invariant glutamine residue in the enzyme's active site and the 6,7-dimethoxy groups of the quinazoline scaffold. researchgate.net

4-Position Substituent: The substituent at the 4-position is crucial for potency and selectivity. The development of a 4-pyrrolidylquinazoline series with an aryl ether linkage proved to be a successful strategy. acs.orgwikigenes.org

Stereochemistry: For chiral derivatives, such as the 4-pyrrolidylquinazolines, the stereochemistry can significantly impact potency. For example, the (R)-enantiomer of compound 29 was found to be the most potent inhibitor in its series. acs.org

For EGFR Kinase Inhibition:

While not the primary focus, SAR studies on this compound-based EGFR inhibitors reveal other important features.

Anilino Group at C4: A 4-anilino substituent is a common feature. Electron-withdrawing, lipophilic groups (like chlorine or bromine) on the 3-position of this aniline ring are favorable for high potency. acs.org

6,7-Dimethoxy Groups: Electron-donating groups at the 6- and 7-positions of the quinazoline ring are preferred for EGFR inhibition. acs.org There is some tolerance for bulkier groups at these positions, with a diethoxy derivative showing even higher potency than the dimethoxy compound, suggesting it may not be the optimal inhibitor for the induced conformation of the receptor. acs.orgnih.gov

The following table summarizes the key pharmacophoric features for different target classes.

| Target Class | Pharmacophoric Feature | Role in Binding/Activity | Reference |

|---|---|---|---|

| α1-Adrenoceptor | Protonated N1 of Quinazoline | Charge-reinforced hydrogen bonding with receptor | nih.govacs.org |

| α1-Adrenoceptor | Basic Amine in Side Chain | Electrostatic interaction with receptor | acs.org |

| α1-Adrenoceptor | 2,4-Diamino Substitution | Contributes to high affinity | acs.org |

| PDE10A | 6,7-Dimethoxy Groups | Bidentate hydrogen bonding with active site glutamine | researchgate.net |

| PDE10A | Aryl Ether Pyrrolidyl Group at C4 | Enhances potency and selectivity | acs.org |

| EGFR Kinase | 4-(3-Bromoanilino) Group | Potent inhibition; interacts with ATP binding site | acs.orgnih.gov |

| EGFR Kinase | Electron-donating Groups at C6/C7 | Favorable for activity; diethoxy > dimethoxy | acs.org |

Computational and Theoretical Investigations of 6,7 Dimethoxyquinazoline

Quantum Chemical Studies

Quantum chemical studies, particularly those rooted in Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of the 6,7-dimethoxyquinazoline system. These methods model the molecule's behavior at the electronic level, offering a detailed picture of its geometry, reactivity, and stability.

Density Functional Theory (DFT) Applications in Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, such as 4-Chloro-6,7-dimethoxyquinazoline (B18312) (CDQ), 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) (DCDQ), and 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) (ACDQ), calculations are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. niscair.res.inresearchid.coresearchgate.netresearchgate.net This level of theory has been shown to provide reliable geometric parameters (bond lengths and angles) that correlate well with experimental data. researchgate.net The optimization process calculates the molecule's energy at various conformations, systematically altering the geometry until the lowest energy state—the global minimum—is found. This foundational step is crucial, as the optimized structure is the basis for all subsequent computational analyses, including the prediction of vibrational frequencies, electronic properties, and reactivity. niscair.res.inresearchgate.net

Analysis of Electronic Properties: Frontier Molecular Orbitals (FMO) and Energy Gap Calculations

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscair.res.inmalayajournal.org

Time-Dependent DFT (TD-DFT) is employed to calculate these properties for this compound derivatives. niscair.res.inresearchgate.net A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower stability. Conversely, a large energy gap implies high stability. malayajournal.org For instance, in one study, the calculated HOMO-LUMO gap for a derivative was 4.0106 eV, suggesting good chemical stability. malayajournal.org These calculations are fundamental for understanding the charge transfer that can occur within the molecule, a key aspect of its potential biological activity. niscair.res.in

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| A theoretical compound with a reported optical band gap | Not specified | Not specified | 4.7062 | researchgate.net |

Charge Distribution Analysis: Molecular Electrostatic Potential (MEP) and Mulliken Population Analysis

Understanding how charge is distributed across a molecule is key to predicting its interactive behavior. The Molecular Electrostatic Potential (MEP) and Mulliken population analysis are two computational tools used for this purpose. niscair.res.inresearchid.co

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It uses a color-coded scheme to identify regions of varying charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. niscair.res.inmalayajournal.org For derivatives of this compound, MEP analysis helps to pinpoint the most reactive sites, such as the nitrogen atoms in the quinazoline (B50416) ring and the oxygen atoms of the methoxy (B1213986) groups, which often show negative potential and are thus likely proton acceptor sites. niscair.res.inuni-muenchen.de

Mulliken population analysis complements MEP by assigning a partial charge to each atom in the molecule. researchid.co This method provides a quantitative measure of the charge distribution, helping to understand intramolecular charge transfer and identify specific atoms that are electron-deficient or electron-rich. researchid.coresearchgate.net Together, these analyses provide a comprehensive guide to the chemical reactivity of the this compound scaffold. niscair.res.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Hyperconjugation involves the delocalization of electron density from a filled (donor) orbital, such as a bonding orbital or a lone pair, into an adjacent empty (acceptor) anti-bonding orbital. materialsciencejournal.orgtaylorandfrancis.com In NBO analysis, the strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org For this compound derivatives, NBO analysis reveals significant hyperconjugative interactions and charge delocalization from the lone pairs of oxygen and nitrogen atoms to the anti-bonding orbitals of the ring system. niscair.res.inresearchid.coresearchgate.net These delocalization effects lead to a more stable molecular structure, which is a crucial factor in the compound's biological function. materialsciencejournal.org

Molecular Modeling and Dynamics Simulations

While quantum chemical studies explore the intrinsic properties of a single molecule, molecular modeling and dynamics simulations investigate how that molecule interacts with biological macromolecules, such as proteins. These techniques are indispensable in modern drug discovery.

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound derivative) when it binds to the active site of another molecule (a receptor, typically a protein). niscair.res.indergipark.org.tr The goal is to find the ligand-receptor conformation with the lowest binding energy, which is usually measured in kcal/mol. A more negative binding energy indicates a stronger and more stable interaction. dergipark.org.tr

Numerous studies have used molecular docking to evaluate the potential of this compound derivatives as inhibitors for various protein targets. The process involves preparing the 3D structures of both the ligand (often optimized using DFT methods) and the target protein, which is typically obtained from a database like the Protein Data Bank (PDB). niscair.res.in The docking software then systematically explores possible binding poses and scores them based on their binding affinity.

This approach has been successfully applied to screen this compound derivatives against a wide range of targets, providing critical insights into their mechanism of action and guiding the synthesis of more potent and selective inhibitors. nih.govresearchgate.net

| Compound Derivative | Target Protein (PDB ID) | Biological Target | Predicted Binding Affinity (kcal/mol) | Source |

| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | Acetylcholinesterase (4EY7) | Alzheimer's Disease | -7.5 | niscair.res.inresearchgate.net |

| 4-amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) | Acetylcholinesterase (4EY7) | Alzheimer's Disease | -8.1 | researchid.co |

| 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ) | Acetylcholinesterase (4EY7) | Alzheimer's Disease | -8.2 | researchgate.net |

| {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} (C-02) | Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) | Malaria | -173.528 (Re-rank Score) | nih.govresearchgate.net |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cancer | Not specified in kcal/mol (IC50 = 0.025 nM) | acs.org |

Prediction of Binding Energies

Computational methods are frequently used to predict the binding energies of this compound derivatives against a variety of protein targets. These predictions help in prioritizing compounds for synthesis and biological evaluation.

| Target Protein | Compound/Derivative | Predicted Binding Energy (kcal/mol) | Reference |

| Alzheimer's Proteins (AChE) | 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | -7.5 | niscair.res.inniscpr.res.inresearchgate.net |

| 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ) | -8.2 | researchgate.net | |

| N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) | Higher than NSAIDs against Aβ | nih.gov | |

| Aurora2 Kinase | This compound | -104.9 | aacrjournals.org |

| EGFR | 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | - | acs.org |

| VEGFR-2 | 6,7-dimethoxy-4-anilinoquinazoline with diarylamide | - | researchgate.net |

| HDAC2 | N-hydroxyheptanamides with 6-hydroxy-2-methylquinazolin-4-one | -18.218 to -15.656 | researchgate.net |

| P-gp | [125I]iodoaryl azidoprazosin | - | nih.gov |

| DHFR | Novel this compound Derivatives | -6.95 to -4.28 | researchgate.net |

Alzheimer's Proteins: A derivative, 4-Chloro-6,7-dimethoxyquinazoline (CDQ), exhibited a binding energy of -7.5 kcal/mol against the 4EY7 protein, an acetylcholinesterase target. niscair.res.inniscpr.res.inresearchgate.net Another derivative, 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ), showed a strong binding affinity of -8.2 kcal/mol with the same protein. researchgate.net Furthermore, N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) demonstrated a higher binding affinity with amyloid-β (Aβ) compared to several nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

PARP10: No specific binding energy data was found for this compound against PARP10 in the provided search results.

EGFR: While specific binding energies were not always detailed, studies on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline highlighted its potent inhibition, with some derivatives having IC50 values up to 80-fold better than predicted from simple additive binding energy calculations. acs.org The 6,7-dimethoxy substituents were found to be activating, contributing favorably to the binding energy. acs.org

VEGFR-2: A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed as potent VEGFR-2 inhibitors. researchgate.net Molecular docking studies confirmed their ability to bind well to the ATP-binding site of VEGFR-2. researchgate.net

HDAC2: Docking studies of N-hydroxyheptanamides incorporating a 6-hydroxy-2-methylquinazolin-4(3H)-one scaffold showed high binding affinities for HDAC2, with values ranging from -18.218 to -15.656 kcal/mol. researchgate.net

P-gp: A photoaffinity analog, 2-[4-(4-azido-3-[125I]iodobenzoyl) piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline ([125I]iodoaryl azidoprazosin), was found to bind to P-glycoprotein. nih.gov

DHFR: A series of novel this compound derivatives were designed to target human dihydrofolate reductase (DHFR), with predicted free binding energies ranging from -6.95 to -4.28 kcal/mol. researchgate.net

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are employed to assess the stability of the protein-ligand complexes over time, providing a more dynamic picture of the interactions compared to static docking poses.

MD simulations have been used to confirm the stability of the complex between 4-Chloro-6,7-dimethoxyquinazoline (CDQ) and acetylcholinesterase, a target in Alzheimer's disease research. niscair.res.in Similarly, the stability of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) in complex with both Aβ and AChE has been confirmed through MD simulations. nih.gov In the context of antimalarial drug design, the stability of a complex between a 2-anilino 4-amino substituted quinazoline derivative and Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) was verified using a 100 ns MD simulation. nih.govresearchgate.net

Conformational Changes and Dynamic Behavior Analysis (RMSD, RMSF)

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics derived from MD simulations to analyze the dynamic behavior of the protein-ligand complex.

RMSD: This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. In a study of 4-Chloro-6,7-dimethoxyquinazoline (CDQ) complexed with the 4EY7 protein, the RMSD of the complex showed a very small deviation of 0.18 nm from 0 to 9 ns and stabilized after 18 ns throughout the simulation. niscair.res.in For a derivative of 2-anilino 4-amino substituted quinazoline complexed with Pf-DHODH, the RMSD of the complex tended to stabilize over the 100 ns simulation time, with only slight, insignificant fluctuations after 60 ns. nih.gov

RMSF: This metric helps to identify local conformational changes in the protein chain and the ligand. The RMSF of the 4EY7-CDQ protein-ligand complex was analyzed to understand the structural flexibility of each residue. niscair.res.in

Hydrogen Bond Network Dynamics

The dynamics of the hydrogen bond network between the ligand and the protein are crucial for understanding the stability of the complex. In a study of quinazoline derivatives against EGFR, the hydrogen bond interaction between one inhibitor and the Asp160 residue was strong initially but weakened over time as the hydrogen atom occasionally shifted to interact with Glu67. kemdikbud.go.id This dynamic behavior was reflected in the widening of the Radial Distribution Function (RDF) graph. kemdikbud.go.id

Essential Dynamics Analysis (PCA-based FEL mapping)

No specific information on the application of Principal Component Analysis (PCA)-based Free Energy Landscape (FEL) mapping for this compound was found in the provided search results.

In silico Drug Design and Prediction

Computational tools are instrumental in the design of novel drugs based on the this compound scaffold and in predicting their properties.

Computational Screening of this compound Libraries

Computational screening, particularly through molecular docking simulations, has been a key strategy to identify and optimize this compound derivatives as inhibitors of various biological targets. This approach predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

One area of focus has been the development of inhibitors for enzymes implicated in neurodegenerative disorders. For instance, derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. niscair.res.inresearchgate.netniscpr.res.in In one study, 4-Chloro-6,7-dimethoxyquinazoline (CDQ) was docked against four different AChE protein structures. The results indicated a significant interaction with the 4EY7 protein, showing a binding energy of -7.5 kcal/mol, suggesting a strong binding affinity. researchgate.netniscpr.res.in

The this compound scaffold has also been explored for its potential in cancer therapy. Researchers have designed and screened libraries of its derivatives against targets like the Epidermal Growth Factor Receptor (EGFR), a protein often dysregulated in various cancers. scirp.orgnih.gov Molecular docking studies of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been used to explore their binding modes within the ATP-binding site of histone G9a methyltransferase, a target for cancer therapy. acs.org

Furthermore, in the search for new antimalarial agents, a library of 2-anilino 4-amino substituted quinazolines, featuring the 6,7-dimethoxy substitution, was screened against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein. nih.gov The docking studies revealed that the designed derivatives had better binding affinities than standard drugs like atovaquone (B601224) and chloroquine. nih.gov One derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, was identified as the most stable, with a high re-rank score and significant interaction energy. nih.gov

These computational screening efforts highlight the versatility of the this compound core in targeting a diverse range of proteins. The insights gained from these in silico studies are crucial for guiding the synthesis and further experimental evaluation of promising compounds.

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Re-rank Score (kcal/mol) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | Acetylcholinesterase (4EY7) | -7.5 researchgate.netniscpr.res.in | - | - |

| {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} | Pf-DHODH | - | -173.528 nih.gov | -225.112 nih.gov |

| N4-(3-chloro-5-fluorobenzyl)-N2-(4-fluorophenyl)-6,7-dimethoxyquinazoline-2,4-diamine | Pf-DHODH | - | -120.489 nih.gov | -191.98 nih.gov |

| Nicotinamide (B372718) Derivative 7 | VEGFR-2 | -20.57 mdpi.com | - | - |

Prediction of Drug-Likeness Profiles

The assessment of drug-likeness is a critical step in computational drug design, helping to filter out compounds with undesirable pharmacokinetic properties. This evaluation is often based on established guidelines like Lipinski's Rule of Five and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Studies on various this compound derivatives have consistently shown favorable drug-likeness profiles. For example, a computational analysis of 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ) predicted favorable pharmacokinetic and safety profiles, supporting its potential as a lead compound. researchgate.net Similarly, in a study of 2-anilino 4-amino substituted quinazolines for antimalarial activity, all the designed derivatives passed Lipinski's test for drug-likeness. nih.gov The ADME predictions for these derivatives also indicated that most would have strong gastrointestinal absorption and that none were likely to inhibit key metabolic enzymes like CYP1A2, CYP2C9, or CYP2C19. nih.gov

In another investigation focusing on nicotinamide derivatives incorporating the this compound moiety as potential anticancer agents, in silico ADMET studies were conducted. mdpi.com The results showed that, with one exception, the compounds had low to very low predicted blood-brain barrier (BBB) penetration. mdpi.com Several of the synthesized compounds were predicted to have good aqueous solubility and high levels of absorption. mdpi.com

The computational evaluation of 4-amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) also involved ADMET prediction to assess its potential as a therapeutic agent. researchgate.net These predictive studies are essential for early-stage identification of compounds that are more likely to succeed in later stages of drug development. The consistent finding of good drug-likeness profiles across different series of this compound derivatives underscores the potential of this scaffold in medicinal chemistry.

Table 2: Predicted ADMET Properties of Selected this compound Derivatives

| Compound Series | Predicted Property | Finding |

|---|---|---|

| 2-anilino 4-amino substituted quinazolines | Lipinski's Rule of Five | All derivatives passed nih.gov |

| 2-anilino 4-amino substituted quinazolines | Gastrointestinal Absorption | Most derivatives showed strong absorption nih.gov |

| 2-anilino 4-amino substituted quinazolines | Cytochrome P450 Inhibition | No inhibition of CYP1A2, CYP2C9, or CYP2C19 predicted nih.gov |

| Nicotinamide derivatives | Blood-Brain Barrier Penetration | Low to very low penetration predicted for most compounds mdpi.com |

| Nicotinamide derivatives | Aqueous Solubility | Good solubility predicted for several compounds mdpi.com |

| Nicotinamide derivatives | Absorption Level | High absorption levels predicted mdpi.com |

Mechanistic Insights into the Biological Activities of 6,7 Dimethoxyquinazoline Derivatives

Modulation of Receptor Tyrosine Kinase Pathways

Derivatives of 6,7-dimethoxyquinazoline have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs), which are crucial mediators of cell growth, proliferation, and survival. By targeting these kinases, the compounds can effectively disrupt the signaling cascades that drive tumor progression.

The quinazoline (B50416) core is recognized as a highly effective scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netnih.gov These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation.

One of the well-studied derivatives, 4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline (also known as PD153035), is a potent and reversible tyrosine kinase inhibitor that specifically targets the ATP-binding site within the EGFR's inner membrane domain. nih.gov This competitive inhibition blocks the autophosphorylation of the receptor, thereby halting the downstream signaling pathways responsible for cell proliferation. nih.gov The 4-anilinoquinazoline (B1210976) structure is a key feature for potent EGFR inhibition. amazonaws.com For instance, the derivative 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline has demonstrated exceptionally high potency with an IC50 value of 0.025 nM against EGFR tyrosine kinase. amazonaws.com

Research has also focused on creating derivatives that can overcome resistance to first-generation EGFR inhibitors, which often arises from mutations like the T790M variant in the EGFR kinase domain. researchgate.net The versatility of the this compound scaffold allows for modifications to enhance binding affinity and efficacy against both wild-type and mutated forms of EGFR. researchgate.netnih.gov

Table 1: EGFR Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.025 | amazonaws.com |

| Compound 7i (a 6-arylureido-4-anilinoquinazoline derivative) | EGFR | 17.32 | frontiersin.org |

In addition to targeting EGFR, certain this compound derivatives have been engineered to act as dual inhibitors, simultaneously targeting Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netplos.org This dual inhibition is a valuable strategy, particularly in cancers where HER2 is overexpressed, such as specific types of breast cancer. nih.gov

A novel series of substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives has shown potent dual inhibitory activity against both EGFR and HER2. researchgate.net Two compounds from this series, designated as compounds 12 and 14, were particularly effective. They demonstrated significant, dose-dependent inhibition of both kinases and exhibited potent cytotoxic activity against HER2-positive breast cancer cells, including those resistant to trastuzumab. researchgate.net Western blot analysis confirmed their mechanism of action, revealing decreased phosphorylation of both EGFR and HER2 upon treatment. Compound 12 showed exceptional HER2 inhibition, achieving almost complete blockade at a concentration of 500 nM. researchgate.net

The signaling pathway of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, is a critical regulator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. nih.govresearchgate.net Consequently, inhibiting VEGFR-2 is a promising strategy for cancer therapy. nih.govnih.gov

Several series of 6,7-dimethoxy-4-anilinoquinazoline derivatives have been specifically designed and synthesized as potent VEGFR-2 inhibitors. nih.govresearchgate.net These compounds have demonstrated strong inhibitory activity against the VEGFR-2 kinase. For example, a derivative identified as compound 14b, which incorporates a diarylamide moiety, exhibited a very potent IC50 value of 0.016 µM against VEGFR-2. nih.govresearchgate.net Molecular docking studies have shown that these compounds bind effectively to the ATP-binding site of the VEGFR-2 kinase domain, explaining their inhibitory action. nih.govresearchgate.net Another derivative, SQ2, also showed significant VEGFR-2 kinase inhibition with an IC50 of 0.014 μM. benthamscience.com

Table 2: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14b | VEGFR-2 | 0.016 | nih.govresearchgate.net |

| Compound SQ2 | VEGFR-2 | 0.014 | benthamscience.com |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 | ekb.eg |

Interference with Cell Cycle Progression and Apoptosis Induction

Beyond inhibiting proliferative signaling at the receptor level, this compound derivatives exert their anti-cancer effects by directly interfering with the cell's machinery for division and programmed death.

The progression of the cell cycle is a tightly regulated process involving cyclin-dependent kinases (CDKs). nih.govmdpi.com Disruption of this cycle can halt cell proliferation and is a key mechanism of many anti-cancer agents. nih.govresearchgate.net Certain this compound derivatives have been shown to induce cell cycle arrest. For instance, the N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative, known as SQ2, was found to arrest the cell cycle in both the G1 and G2/M phases. benthamscience.com This multiphase blockade prevents cancer cells from proceeding with DNA synthesis (S phase) and mitosis (M phase), thereby inhibiting their growth.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. plos.orgjofamericanscience.org Many chemotherapeutic agents work by inducing apoptosis in tumor cells. nih.gov Derivatives of this compound have been shown to be potent inducers of apoptosis.

The novel derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) was found to cause apoptotic cell death in human glioblastoma cell lines. nih.gov Similarly, treatment of HER2-positive breast cancer cells with dual EGFR/HER2 inhibiting this compound derivatives led to morphological changes characteristic of apoptosis, such as cell shrinkage. researchgate.net The induction of apoptosis was further confirmed by DNA fragmentation analysis. researchgate.net

A key biochemical hallmark of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP) by caspases, which are central executioners of the apoptotic process. nih.gov Western blot analyses of cells treated with this compound derivatives have shown an upregulation of apoptotic markers, consistent with the activation of caspase cascades and subsequent PARP cleavage, leading to systematic cell dismantling. researchgate.net

Targeting Phosphodiesterase Enzymes

Mechanism of PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a critical role in regulating both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. frontiersin.org The inhibition of PDE10A is a key therapeutic strategy for certain central nervous system disorders, such as schizophrenia. nih.gov Derivatives of this compound have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net

The mechanism of PDE10A inhibition by these quinazoline derivatives often involves key interactions with the enzyme's active site. A pharmacophore model based on papaverine (B1678415), another PDE10A inhibitor, was used to design a library of 4-amino-6,7-dimethoxyquinazolines. nih.govresearchgate.net This model highlights the importance of the 6,7-dimethoxy groups for binding. It is presumed that these groups form a bidentate hydrogen bonding interaction with an invariant glutamine residue within the PDE10A active site, an interaction crucial for inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies have led to the discovery of potent and selective brain-penetrable PDE10A inhibitors from this class of compounds. nih.govdntb.gov.ua By inhibiting PDE10A, these derivatives prevent the breakdown of cAMP and cGMP, thereby modulating the activity of both the direct and indirect striatal pathways. frontiersin.org

Adrenergic Receptor Antagonism

α1-Adrenoceptor Antagonism Mechanisms

The this compound scaffold is a cornerstone for a class of potent and selective α1-adrenoceptor antagonists. nih.gov These compounds, which include well-known drugs like Prazosin (B1663645) and Doxazosin, exert their effects by competitively blocking postsynaptic α1-adrenergic receptors. nih.govnih.govnih.gov These receptors are located on vascular smooth muscle, and their activation by catecholamines like norepinephrine leads to vasoconstriction and an increase in blood pressure. patsnap.comprobes-drugs.orgyoutube.com

The mechanism of antagonism involves the quinazoline derivative binding to the α1-receptors, thereby preventing norepinephrine from binding and activating them. youtube.compatsnap.com This inhibition blocks the vasoconstricting effect of catecholamines, leading to the relaxation of vascular smooth muscle (vasodilation) in both arterioles and veins. nih.govpfizermedical.comdrugbank.com The result is a decrease in total peripheral resistance, which in turn lowers blood pressure. nih.govdrugbank.com

Research into a series of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines demonstrated high binding affinity and selectivity for α1-adrenoceptors over α2 sites. nih.gov The high affinity is attributed to the formation of a protonated pharmacophore at physiological pH, which interacts effectively with the receptor. nih.govnih.gov Specifically, the protonated N-1 of the quinazoline nucleus is crucial for efficient binding to the α1-adrenoceptor. nih.gov

| Compound | Structure/Class | Mechanism of Action | Key Finding |

|---|---|---|---|

| Prazosin | Quinazoline derivative | Competitive antagonist of postsynaptic alpha-1 adrenergic receptors. nih.govpatsnap.com | Causes vasodilation by blocking the vasoconstricting effect of catecholamines, leading to decreased peripheral resistance. pfizermedical.comdrugbank.com |

| Doxazosin | Quinazoline derivative | Competitively inhibits post-synaptic alpha1-adrenergic receptors. nih.gov | Causes vasodilation of arterioles and veins, resulting in decreased total peripheral resistance and blood pressure. nih.govdrugbank.com |

| Compound 30 (Dimethoxytriazine derivative) | 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazoline | Potent, competitive antagonist of the α1-mediated vasoconstrictor action of norepinephrine. nih.gov | Demonstrated higher in vitro potency (Ki = 8 X 10-11 M) than Prazosin (Ki = 1.9 X 10-10 M). nih.gov |

Angiotensin II (AT1) Receptor Antagonism Mechanisms

In addition to their α1-adrenoceptor activity, this compound derivatives have been explored as antagonists of the Angiotensin II Type 1 (AT1) receptor. researchgate.net Angiotensin II is a peptide hormone that causes vasoconstriction and increases blood pressure by activating AT1 receptors. altmeyers.orgmdpi.com Blocking these receptors is a key mechanism for managing hypertension. altmeyers.org

The antagonism of the AT1 receptor by quinazoline derivatives prevents Angiotensin II from binding, thereby inhibiting its vasoconstrictive effects and leading to vasodilation. altmeyers.org Research has focused on developing dual-acting compounds that can antagonize both α1 and AT1 receptors. Docking studies have confirmed that these derivatives can form stable interactions within the active sites of both receptor types. researchgate.net The development of pharmacophore and 3D-QSAR models has been instrumental in identifying the structural requirements for this dual antagonism, leading to the synthesis of compounds with balanced and potent activity at both α1 and AT1 receptors. researchgate.net

Inhibition of Multidrug Resistance Mechanisms

P-glycoprotein (P-gp) Inhibition and Chemosensitization

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse drugs out of cells. patsnap.comtg.org.au Its overexpression in cancer cells is a major cause of multidrug resistance (MDR), a phenomenon that renders chemotherapy ineffective by reducing the intracellular concentration of anticancer agents. patsnap.comresearchgate.netnih.gov

Quinazoline derivatives, including those with the 6,7-dimethoxy substitution, have been identified as potent P-gp inhibitors. nih.govnih.gov The mechanism of P-gp inhibition by these compounds is often competitive. researchgate.net They bind directly to P-gp, potentially competing with chemotherapeutic drugs for the same binding site, thereby blocking the pump's efflux function. researchgate.netacs.orgscielo.br This inhibition leads to an increased intracellular accumulation of the anticancer drugs, restoring their therapeutic efficacy. acs.org

Furthermore, some quinazoline derivatives have been shown to stimulate the ATPase activity of P-gp. acs.orgnih.gov This suggests they may act as substrates for the transporter, competitively inhibiting the efflux of other substrates like chemotherapeutic agents. nih.gov By blocking P-gp, these derivatives act as chemosensitizers, reversing multidrug resistance and enhancing the effectiveness of cancer treatments. acs.orgnih.govnih.gov Studies have shown that these inhibitors can effectively reverse resistance to drugs like paclitaxel and colchicine without altering the expression or subcellular localization of P-gp. acs.orgnih.gov

| Compound | Mechanism | Effect |

|---|---|---|

| YS-370 | Binds directly to P-gp; stimulates P-gp ATPase activity. acs.orgnih.gov | Effectively reversed multidrug resistance to paclitaxel and colchicine by increasing intracellular drug accumulation. acs.orgnih.gov |

| Compound 22 (Cyclopropyl-containing quinazolinamine) | Changes the localization of P-gp in cells; stimulates ATP hydrolysis of BCRP transporter. nih.gov | Identified as a dual BCRP and P-gp inhibitor, increasing the accumulation of mitoxantrone in resistant cells. nih.gov |

Other Proposed Mechanisms

Beyond the well-established roles of this compound derivatives in targeting kinase signaling pathways, emerging research has identified their potential to interact with other significant biological targets. These alternative mechanisms highlight the scaffold's versatility and open new avenues for therapeutic development. This section explores the inhibition of acetylcholinesterase in the context of Alzheimer's disease, the disruption of tubulin polymerization, the modulation of Poly(ADP-ribose) polymerase (PARP) enzymes, and the inhibition of SETD8 methyltransferase.

Acetylcholinesterase Inhibition (in Alzheimer's context)

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the condition. aurak.ac.aegoogle.com A primary therapeutic strategy, therefore, involves inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft. aurak.ac.aenih.gov By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, offering symptomatic relief. researchgate.net

Recent studies have demonstrated that derivatives of this compound-4(3H)-one are promising inhibitors of AChE. nih.gov In one study, a series of these derivatives featuring amino acid and dipeptide residues were synthesized and evaluated for their anticholinesterase activity. The results indicated that these compounds inhibit AChE activity in vitro with IC50 values ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml. nih.gov Notably, derivatives containing glycylglycine and glycylleucine residues demonstrated the highest activity, surpassing the efficacy of the established Alzheimer's drug, Donepezil. nih.gov These findings suggest that the this compound-4(3H)-one scaffold is a viable platform for developing novel therapeutic agents for Alzheimer's disease that act by modulating acetylcholine metabolism. nih.gov

| Compound | Substituent | AChE IC50 (mg/ml) |

|---|---|---|

| Test Compound Range | Amino acid and dipeptide residues | 1.8 - 4.2 |

| Most Active Derivatives | Glycylglycine and Glycylleucine residues | < 2.4 |

| Donepezil (Reference) | N/A | 2.4 |

Tubulin Polymerization Inhibition

Microtubules are essential components of the cellular cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure. nih.gov They are dynamic polymers composed of α- and β-tubulin heterodimers. The process of their assembly (polymerization) and disassembly (depolymerization) is crucial for cellular function, particularly during mitosis. nih.gov Disruption of microtubule dynamics can arrest the cell cycle, leading to programmed cell death (apoptosis), which makes tubulin a key target for anticancer drugs. nih.govmdpi.com

The quinazoline scaffold has been identified as a promising core structure for the development of tubulin polymerization inhibitors. aurak.ac.ae These agents often act by binding to the colchicine site on β-tubulin, which interferes with the formation of microtubules and disrupts the mitotic spindle. aurak.ac.aenih.gov Research on biarylaminoquinazolines has suggested that substitutions on the quinazoline core are critical for activity. A derivative lacking a dioxygenated function, such as the 6,7-dimethoxy groups, was found to be inactive against tubulin, highlighting the importance of these substituents for binding and inhibitory action. nih.gov Further studies on quinazoline-based analogues have shown that they can effectively inhibit tubulin assembly, induce G2/M phase cell cycle arrest, and disrupt the formation of cellular microtubules, consistent with the mechanism of action of colchicine-site binding agents. aurak.ac.aenih.gov

Poly(ADP-ribose) polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage repair process. nih.gov PARP-1 detects single-strand breaks in DNA and facilitates their repair through the base excision repair (BER) pathway. nih.gov In cancer therapy, inhibiting PARP can lead to a phenomenon known as "synthetic lethality," where the inhibition of a second pathway (PARP-mediated repair) is lethal to cancer cells that already have a defect in another repair pathway (e.g., BRCA1/2 mutations). nih.gov

The quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org This has led to the development of potent quinazolinone-based PARP-1 inhibitors. rsc.orgnih.gov For instance, 2-substituted-quinazolinones have been synthesized that demonstrate a high affinity for PARP-1. nih.gov Furthermore, a patent has mentioned this compound in the context of PARP inhibition. google.com Research has also linked a this compound derivative to the caspase-mediated inhibition of PARP, a downstream event in the apoptosis cascade. semanticscholar.org One of the early potent PARP inhibitors based on this core structure was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which displayed an IC50 of 400 nM. researchgate.net More recent work on novel quinazolinone derivatives has yielded compounds with PARP-1 inhibitory activity in the nanomolar range, comparable to that of Olaparib. rsc.org

| Compound | Scaffold | PARP-1 IC50 (nM) |

|---|---|---|

| NU-1025 | 8-hydroxy-2-methylquinazolin-4(3H)-one | 400 |

| Compound 12c | Substituted Quinazolinone | 30.38 |

| Olaparib (Reference) | Phthalazinone | 27.89 |

SETD8 Methyltransferase Inhibition